An In-depth Technical Guide to the Chemical Properties of Sodium Methyl 4-Hydroxybenzoate
An In-depth Technical Guide to the Chemical Properties of Sodium Methyl 4-Hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl 4-hydroxybenzoate (B8730719), the sodium salt of methylparaben, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum antimicrobial activity, coupled with its high water solubility and stability, makes it an effective agent against bacteria, yeasts, and molds.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of sodium methyl 4-hydroxybenzoate, detailed experimental methodologies for their determination, and an exploration of its antimicrobial mechanism of action.
Chemical and Physical Properties
Sodium methyl 4-hydroxybenzoate is a white, hygroscopic crystalline powder.[3] It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene (B1212753) chloride.[4] The compound is stable under normal temperatures and pressures.[5] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NaO₃ | |
| Molar Mass | 174.13 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | >125 °C | [3][6] |
| Boiling Point | 265.5 °C at 760 mmHg (for methylparaben) | |
| Density | 1.42 g/cm³ (at 20 °C) | [6] |
| Water Solubility | 418 g/L (at 20 °C) | [4] |
| pKa | 8.4 (at 20 °C) | [4] |
| pH | 9.5 - 10.5 (1 g/L in CO₂-free water) | |
| Flash Point | 116.4 °C (for methylparaben) | [9] |
| Storage Temperature | +15°C to +25°C | |
| CAS Number | 5026-62-0 | |
| EC Number | 225-714-1 |
Spectroscopic Data
Detailed spectroscopic data for sodium methyl 4-hydroxybenzoate is not consistently available in the public domain. However, data for the parent compound, methyl 4-hydroxybenzoate, provides a close reference.
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Infrared (IR) Spectrum: The IR spectrum of methyl 4-hydroxybenzoate shows characteristic peaks corresponding to its functional groups. A product specification sheet indicates that the infrared spectrum of sodium methyl 4-hydroxybenzoate conforms to standards.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra for methyl-4-hydroxybenzoate sulfate (B86663) are available in the Human Metabolome Database.[10] For sodium 4-hydroxybenzoate, ¹H and ¹³C NMR spectra are available on ChemicalBook.[11][12]
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UV-Vis Spectroscopy: The NIST WebBook provides the UV/Visible spectrum for methylparaben.[13]
Experimental Protocols
Synthesis of Sodium Methyl 4-Hydroxybenzoate
A common method for the synthesis of sodium methyl 4-hydroxybenzoate involves the neutralization of methyl 4-hydroxybenzoate with sodium hydroxide (B78521).[1][14]
Workflow for Synthesis:
Caption: Workflow for the synthesis of sodium methyl 4-hydroxybenzoate.
Detailed Protocol:
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Suspend a known quantity of methyl 4-hydroxybenzoate in deionized water.[1]
-
At a controlled temperature (e.g., 20°C), slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1.05 times the molar amount of methylparaben) with stirring.[1][14]
-
Monitor the pH and add the final portion of the sodium hydroxide solution slowly to avoid exceeding a pH of 12.1.[1]
-
Allow the resulting solution to stand to facilitate crystallization.[14]
-
Separate the crystals from the solution via centrifugal filtration.[14]
-
Dry the collected crystals under vacuum to obtain the final product.[14]
Determination of Melting Point (Capillary Method - adapted from ASTM E324)
The melting point of a crystalline solid is a key indicator of its purity.
Experimental Workflow:
Caption: Workflow for melting point determination.
Detailed Protocol:
-
Introduce a small amount of the crystalline sodium methyl 4-hydroxybenzoate into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observe the sample and record the temperature at which the substance first begins to melt (the initial melting point) and the temperature at which the last solid particle disappears (the final melting point). The range between these two temperatures is the melting range.
Determination of pKa by High-Performance Liquid Chromatography (HPLC)
The pKa value is crucial for understanding the ionization state of the compound at different pH levels.
Experimental Workflow:
Caption: Workflow for pKa determination by HPLC.
Detailed Protocol:
-
Prepare a series of buffered mobile phases with a range of known pH values.
-
Equilibrate a reverse-phase HPLC column (e.g., C18) with the initial mobile phase.
-
Inject a solution of sodium methyl 4-hydroxybenzoate and record the chromatogram to determine the retention time.
-
Repeat the injection for each mobile phase of different pH.
-
Calculate the retention factor (k) for each pH.
-
Plot the retention factor (k) as a function of the mobile phase pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Antimicrobial Mechanism of Action
The antimicrobial efficacy of parabens, including sodium methyl 4-hydroxybenzoate, is attributed to a multi-targeted mechanism that disrupts essential cellular processes in microorganisms.
Signaling Pathway of Antimicrobial Action:
Caption: Multi-targeted antimicrobial mechanism of parabens.
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Disruption of Microbial Cell Membrane: Parabens can integrate into the phospholipid bilayer of the microbial cell membrane, altering its fluidity and increasing its permeability.[4][15] This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, and disrupts the proton motive force, which is critical for cellular energy production.[16] Some studies suggest that parabens may also interact with and activate mechanosensitive channels in bacteria like E. coli, further contributing to osmotic instability.[17]
-
Inhibition of Cellular Enzymes: Parabens have been shown to inhibit various key enzymes essential for microbial metabolism. This includes enzymes involved in glycolysis and energy production, such as those in the phosphotransferase system (PTS) for sugar uptake and F-ATPase.[18]
-
Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication and growth. The precise molecular targets within these pathways are still under investigation.
Conclusion
Sodium methyl 4-hydroxybenzoate is a well-characterized compound with established chemical and physical properties that make it a highly effective preservative. Its multifaceted antimicrobial mechanism, targeting the cell membrane, essential enzymes, and nucleic acid synthesis, provides broad-spectrum protection. The experimental protocols outlined in this guide offer standardized approaches for the verification of its key properties, ensuring its appropriate and effective use in research and product development. Further research into the specific molecular interactions underlying its antimicrobial activity will continue to enhance our understanding and application of this important compound.
References
- 1. Sodium methylparaben synthesis - chemicalbook [chemicalbook.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Methylparaben Sodium | C8H7O3Na | CID 23663626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sodium methylparaben - Wikipedia [en.wikipedia.org]
- 6. Item - Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. - Public Library of Science - Figshare [plos.figshare.com]
- 7. 235145000 [thermofisher.com]
- 8. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Sodium 4-hydroxybenzoate (114-63-6) 1H NMR spectrum [chemicalbook.com]
- 11. Sodium 4-hydroxybenzoate (114-63-6) 13C NMR [m.chemicalbook.com]
- 12. Methylparaben [webbook.nist.gov]
- 13. CN104725234A - Preparation method of sodium methylparaben - Google Patents [patents.google.com]
- 14. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propyl paraben induces potassium efflux in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Irreversible paraben inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
